molecular formula C8H10BFO2 B1603345 (3-Fluoro-4,5-dimethylphenyl)boronic acid CAS No. 864759-65-9

(3-Fluoro-4,5-dimethylphenyl)boronic acid

Cat. No.: B1603345
CAS No.: 864759-65-9
M. Wt: 167.98 g/mol
InChI Key: FLXJTRXIQNTPMG-UHFFFAOYSA-N
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Description

(3-Fluoro-4,5-dimethylphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with fluorine and two methyl groups. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-4,5-dimethylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-fluoro-4,5-dimethylphenyl bromide using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for reagent addition and reaction monitoring can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-4,5-dimethylphenyl)boronic acid primarily undergoes reactions typical of boronic acids, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Esterification: The boronic acid can react with alcohols to form boronate esters.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol).

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Esterification: Alcohols and acid catalysts.

Major Products Formed

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenols.

    Esterification: Boronate esters.

Scientific Research Applications

(3-Fluoro-4,5-dimethylphenyl)boronic acid is utilized in various fields of scientific research:

    Chemistry: It is a key reagent in the synthesis of complex organic molecules via Suzuki-Miyaura coupling.

    Biology: Boronic acids are explored for their potential as enzyme inhibitors, particularly protease inhibitors.

    Medicine: Research into boronic acid derivatives includes their use in drug development, such as anticancer agents.

    Industry: Used in the production of advanced materials and polymers.

Mechanism of Action

The primary mechanism of action for (3-Fluoro-4,5-dimethylphenyl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic acid transfers its organic group to the palladium catalyst. This is followed by reductive elimination, forming the desired carbon-carbon bond. The boronic acid group acts as a nucleophile, facilitating the transfer of the organic moiety to the palladium center.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methoxyphenyl)boronic acid
  • (3,5-Dimethylphenyl)boronic acid
  • (3,5-Difluorophenyl)boronic acid

Uniqueness

(3-Fluoro-4,5-dimethylphenyl)boronic acid is unique due to the presence of both fluorine and methyl substituents on the phenyl ring. This combination can influence the electronic properties and reactivity of the compound, making it particularly useful in specific synthetic applications where these properties are advantageous.

Properties

IUPAC Name

(3-fluoro-4,5-dimethylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BFO2/c1-5-3-7(9(11)12)4-8(10)6(5)2/h3-4,11-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLXJTRXIQNTPMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)F)C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60590199
Record name (3-Fluoro-4,5-dimethylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864759-65-9
Record name (3-Fluoro-4,5-dimethylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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